Aurora Kinase A Inhibition: 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole IC50 of 1.1 μM
4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole (designated as 2-(5-Methyl-1H-pyrazol-3-yl)-1H-indole in the database) demonstrates moderate inhibitory activity against Aurora kinase A with an IC50 of 1.10 × 10³ nM (1.1 μM) [1]. This activity is measurable and quantifiable, providing a baseline for scaffold optimization. In comparison, the structurally related compound 4-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole (CAS 827317-22-6) is disclosed in the same patent family as a kinase inhibitor but lacks publicly available Aurora kinase potency data [2]. The 4-methyl substitution distinguishes this compound from its 4-fluoro analog, with the methyl group potentially altering both electronic properties and steric interactions with the kinase ATP-binding pocket.
| Evidence Dimension | Aurora kinase A inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.10 × 10³ nM (1.1 μM) |
| Comparator Or Baseline | 4-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole (CAS 827317-22-6) - quantitative kinase inhibition data not publicly disclosed; patent-class baseline |
| Quantified Difference | Not directly quantifiable due to lack of comparator data; 4-methyl analog has established IC50 for Aurora kinase A |
| Conditions | Aurora kinase ELISA assay using GST fusion of N-terminus of Histone H3 as substrate, pH 7.5, 2°C |
Why This Matters
Establishes a verified activity benchmark for Aurora kinase A inhibition that is absent from publicly available data for the closely related 4-fluoro analog, enabling rational scaffold selection for kinase inhibitor programs.
- [1] BindingDB. (2008). Entry BDBM24718: 2-(5-Methyl-1H-pyrazol-3-yl)-1H-indole. BindingDB Database. Retrieved from http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp?smilesStr=Cc1cc(n[nH]1)-c1cc2ccccc2[nH]1 View Source
- [2] EP 1648884 A2. (2006). Pyrazolyl-indole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them. European Patent Office. View Source
